N-[(furan-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(furan-2-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with prop-2-enamide under specific conditions. One common method is the condensation reaction, where furan-2-carbaldehyde is reacted with prop-2-enamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(furan-2-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its pharmacological activities.
Comparison with Similar Compounds
N-[(furan-2-yl)methyl]prop-2-enamide can be compared with other furan derivatives, such as:
Furan-2-carbaldehyde: A precursor in the synthesis of this compound.
Furan-2,3-dione: An oxidation product of the furan ring.
Furan-2-amine: A reduced derivative of the furan ring.
Properties
Molecular Formula |
C8H9NO2 |
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Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C8H9NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h2-5H,1,6H2,(H,9,10) |
InChI Key |
CLVGFMPGBPNUHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
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